CYP4Z1 Inhibitory Activity of 4-Isopropoxy-N-(4-methylbenzyl)aniline Compared to Known Inhibitors
4-Isopropoxy-N-(4-methylbenzyl)aniline exhibits moderate inhibitory activity against the cytochrome P450 enzyme CYP4Z1, a target of interest in breast cancer research. Its recorded IC50 of 2.9 μM [1] places it in a distinct potency bracket compared to other characterized CYP4Z1 inhibitors. It is significantly less potent than the optimized lead compound 7c (IC50 = 41.8 nM) [2], but it is approximately 2-fold more potent than the tool compound CAY10770 (IC50 = 5.9 μM) . This intermediate activity profile may be advantageous in specific experimental contexts where high-potency inhibition is not desired.
| Evidence Dimension | CYP4Z1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.9 μM |
| Comparator Or Baseline | Compound 7c: 0.0418 μM; CAY10770: 5.9 μM |
| Quantified Difference | Target compound is ~69-fold less potent than 7c and ~2-fold more potent than CAY10770. |
| Conditions | Inhibition of CYP4Z1 in human HepG2 cell membranes using luciferin-benzyl ether as substrate. |
Why This Matters
This specific potency level allows researchers to use 4-Isopropoxy-N-(4-methylbenzyl)aniline as a chemical probe to study CYP4Z1 function without the confounding effects of ultra-potent inhibition, providing a different tool for dissecting the enzyme's role in disease models.
- [1] BindingDB. BDBM50527964 (CHEMBL4564920). CYP4Z1 Inhibition Data. Accessed 2026. View Source
- [2] MedChemExpress. CYP4Z1-IN-1 (compound 7c). Product Datasheet. Accessed 2026. View Source
